

Proper storage and handling of N-acetylhistidine powder.

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Compound of Interest

Compound Name: *N-acetylhistidine monohydrate*

Cat. No.: B554824

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Technical Support Center: N-acetylhistidine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of N-acetylhistidine powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I properly store N-acetylhistidine powder?

A1: N-acetylhistidine powder should be stored in a tightly sealed container in a refrigerated environment at 2-8°C.[1][2] It should be kept away from incompatible materials, such as oxidizing agents.[3][4]

Q2: What are the recommended storage conditions for N-acetylhistidine solutions?

A2: For optimal stability, stock solutions of N-acetylhistidine can be stored at -20°C for up to one month or at -80°C for up to six months.[1][5] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: What personal protective equipment (PPE) should I use when handling N-acetylhistidine powder?

A3: When handling N-acetylhistidine powder, it is recommended to use standard laboratory PPE, including a lab coat, protective gloves to prevent skin contact, and safety glasses or chemical safety goggles to protect your eyes.[3] If there is a risk of significant dust formation, a particle filter respirator may be used in a well-ventilated area.[3]

Q4: I'm having trouble dissolving N-acetylhistidine powder. What can I do?

A4: N-acetylhistidine is generally soluble in water.[1][6] If you encounter solubility issues, especially at higher concentrations, you can try the following:

- Gentle Warming: Warm the solution in a water bath at 37°C or up to 60°C.[1][5]
- Sonication: Use a water-bath sonicator for 5-10 minutes to aid dissolution.[1][5]
- pH Adjustment: The solubility of amino acid derivatives can be dependent on the pH of the solvent. Adjusting the pH may improve solubility.[1]

Q5: How stable is N-acetylhistidine in solution?

A5: While extensive stability data for N-acetylhistidine in all common buffers is not widely published, studies on the structurally similar compound N-acetylcysteine (NAC) show greater stability at refrigerated temperatures (2-8°C) compared to room temperature.[1] For instance, a 25 mg/mL solution of NAC in D5W is stable for at least 8 days under refrigerated conditions.[1] It is best practice to prepare fresh working solutions for each experiment to ensure reproducibility.[1][5]

Q6: How can I assess the purity of my N-acetylhistidine sample?

A6: The purity of N-acetylhistidine can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity, often with UV detection at 210-220 nm.[7] Other methods include titration and ¹H NMR spectroscopy to confirm the structure and identify any potential impurities.[7][8][9] The water content can be determined by Karl Fischer titration.[7][10]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent Experimental Results	Degradation of N-acetylhistidine due to improper storage or handling.	Store the powder at 2-8°C and solutions in single-use aliquots at -20°C or -80°C.[1][5] Prepare fresh working solutions for each experiment. [1][5]
Variability in the purity of the N-acetylhistidine batch.	Verify the purity of the compound using HPLC or another suitable analytical method.[7]	
Solubility Issues	High concentration of the solution.	Use gentle warming (37°C) or sonication to aid dissolution.[1] Consider adjusting the pH of the solvent.[1]
The compound may be hygroscopic.	Ensure the container is tightly sealed during storage to prevent moisture absorption.	
Precipitation in Solution During Storage	Solution is supersaturated or has become unstable over time.	If warming and vortexing do not redissolve the precipitate, it is recommended to prepare a fresh solution.
Contamination of the solution.	Filter the solution through a 0.22 µm filter before use, especially for cell culture experiments.[5]	

Quantitative Data Summary

Table 1: Physical and Chemical Properties of N-acetylhistidine

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ N ₃ O ₃	[11] [12]
Molecular Weight	197.19 g/mol	[11] [12]
Appearance	White to off-white powder or crystals	[4] [9]
Melting Point	163 °C	[4]
Purity (by HPLC)	>99.0%	[9] [13]

Table 2: Solubility of N-acetylhistidine

Solvent	Concentration	Conditions	Source
Water (H ₂ O)	62.5 mg/mL (290.41 mM)	Ultrasonic and warming to 60°C may be required.	[5]
DMSO	20 mg/mL (92.93 mM)	Ultrasonic may be needed. Hygroscopic DMSO can affect solubility.	[5]

Table 3: Storage Recommendations for N-acetylhistidine

Form	Storage Temperature	Duration	Notes	Source
Powder	2-8°C	Long-term	Keep in a tightly sealed container, protected from moisture.	[1] [2]
Stock Solution	-20°C	Up to 1 month	Aliquot to avoid freeze-thaw cycles.	[1] [5]
Stock Solution	-80°C	Up to 6 months	Aliquot to avoid freeze-thaw cycles.	[1] [5]

Experimental Protocols

Protocol 1: Preparation of N-acetylhistidine Stock and Working Solutions

- Materials:
 - N-acetylhistidine powder
 - Sterile, purified water or DMSO
 - Sterile conical tubes or vials
 - Vortex mixer
 - Water bath or sonicator (optional)
 - 0.22 µm syringe filter (for sterile applications)
- Procedure for a 100 mM Aqueous Stock Solution:
 - Accurately weigh the required amount of N-acetylhistidine powder (Molecular Weight: 197.19 g/mol). For 10 mL of a 100 mM solution, weigh 197.19 mg.

2. Add the powder to a sterile conical tube.
 3. Add a portion of the solvent (e.g., 8 mL of sterile water) to the tube.
 4. Vortex thoroughly. If solubility is an issue, gently warm the solution to 37°C or sonicate for 5-10 minutes.[\[1\]](#)
 5. Once dissolved, add the remaining solvent to reach the final volume of 10 mL.
 6. For cell culture or other sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[\[5\]](#)
 7. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[\[1\]](#)[\[5\]](#)
- Preparation of Working Solutions:
 - Thaw a single-use aliquot of the stock solution.
 - Dilute the stock solution to the desired final concentration in your experimental buffer or cell culture medium.
 - It is recommended to prepare working solutions fresh for each experiment.[\[1\]](#)[\[5\]](#)

Protocol 2: Quality Control using ¹H NMR Spectroscopy

- Objective: To confirm the identity and purity of N-acetylhistidine.
- Materials:
 - N-acetylhistidine sample (1-5 mg)
 - Deuterated solvent (e.g., D₂O)
 - NMR tube (5 mm)
 - Internal reference standard (e.g., DSS)
- Procedure:

1. Accurately weigh 1-5 mg of the N-acetylhistidine sample.[\[8\]](#)
2. Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean vial.[\[8\]](#)
3. If necessary, adjust the pH of the solution to a desired value (e.g., 7.4 for physiological relevance) using dilute DCl or NaOD.[\[8\]](#)
4. Add a small amount of an internal reference standard.[\[8\]](#)
5. Transfer the solution to a clean, dry 5 mm NMR tube.[\[8\]](#)
6. Acquire a 1D ¹H NMR spectrum according to the spectrometer's standard procedures.
7. Process the data and compare the resulting spectrum with a known reference spectrum for N-acetylhistidine to confirm its identity and assess purity.[\[8\]](#)

Protocol 3: Investigating Cellular Effects using Western Blot (p38 MAPK Pathway Example)

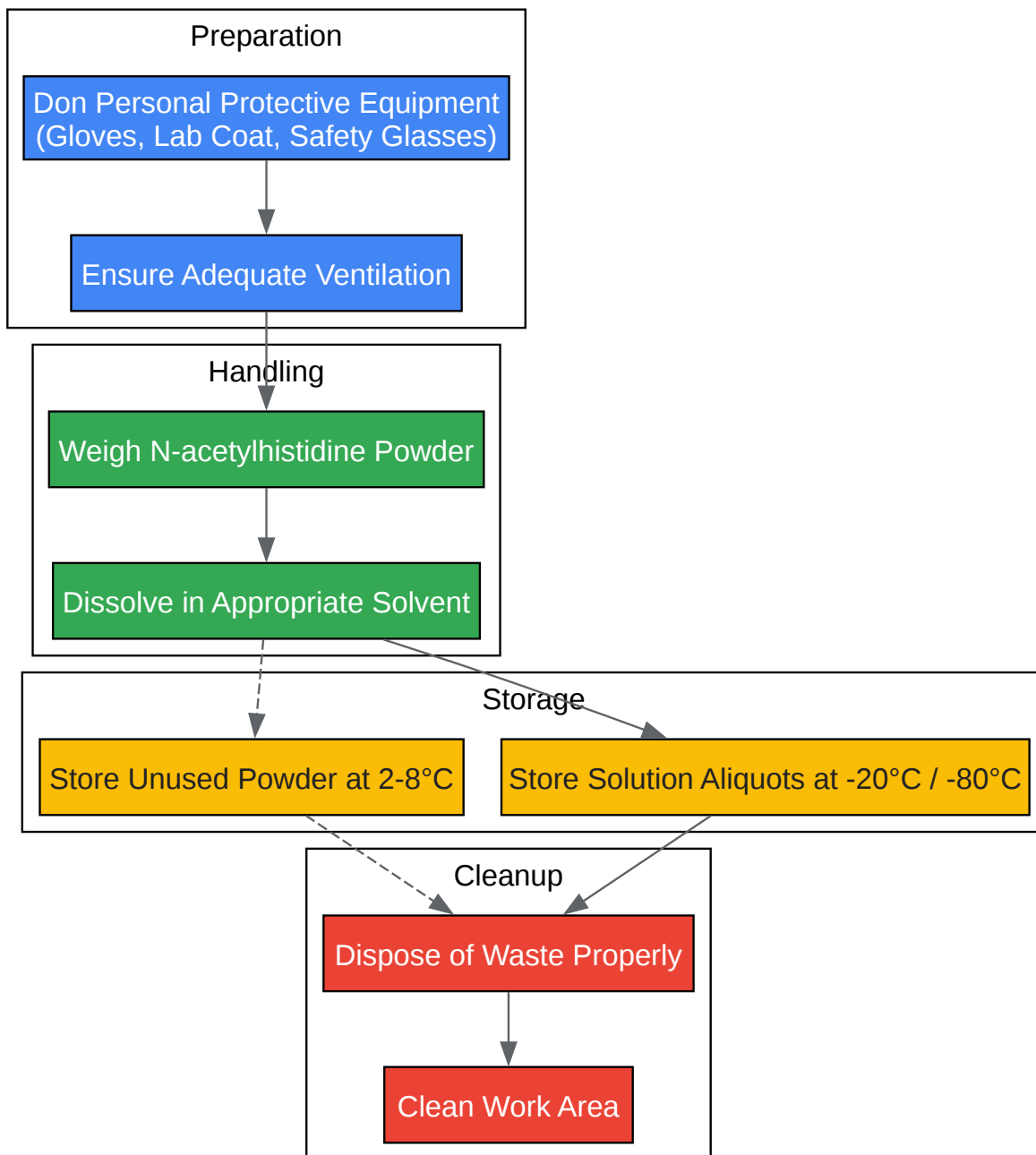
- Objective: To determine the effect of N-acetylhistidine on the phosphorylation of p38 MAPK in a cell-based assay.[\[1\]](#)
- Materials:
 - Cell line of interest
 - Cell culture medium and supplements
 - N-acetylhistidine working solution
 - Positive control (e.g., anisomycin)
 - Lysis buffer
 - Protein assay kit (e.g., BCA)
 - SDS-PAGE gels and running buffer
 - Transfer buffer and membrane (e.g., PVDF)

- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Procedure:
 1. Cell Culture and Treatment: Plate cells at an appropriate density and grow to the desired confluency. Treat the cells with various concentrations of N-acetylhistidine for different time points. Include untreated cells as a negative control and a known activator of the p38 MAPK pathway as a positive control.[\[1\]](#)
 2. Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
 3. Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
 4. SDS-PAGE and Western Blotting:
 - Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

5. Data Analysis:

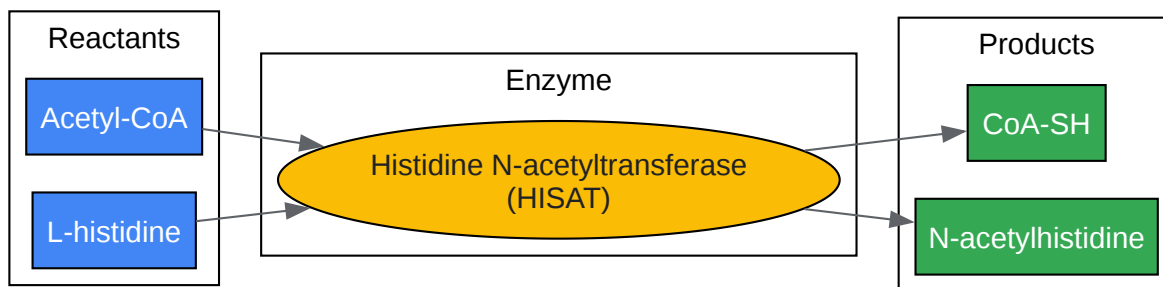
- Quantify the band intensities.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK or a housekeeping protein.
- Compare the levels of phosphorylated p38 MAPK across the different treatment groups.

Visual Guides



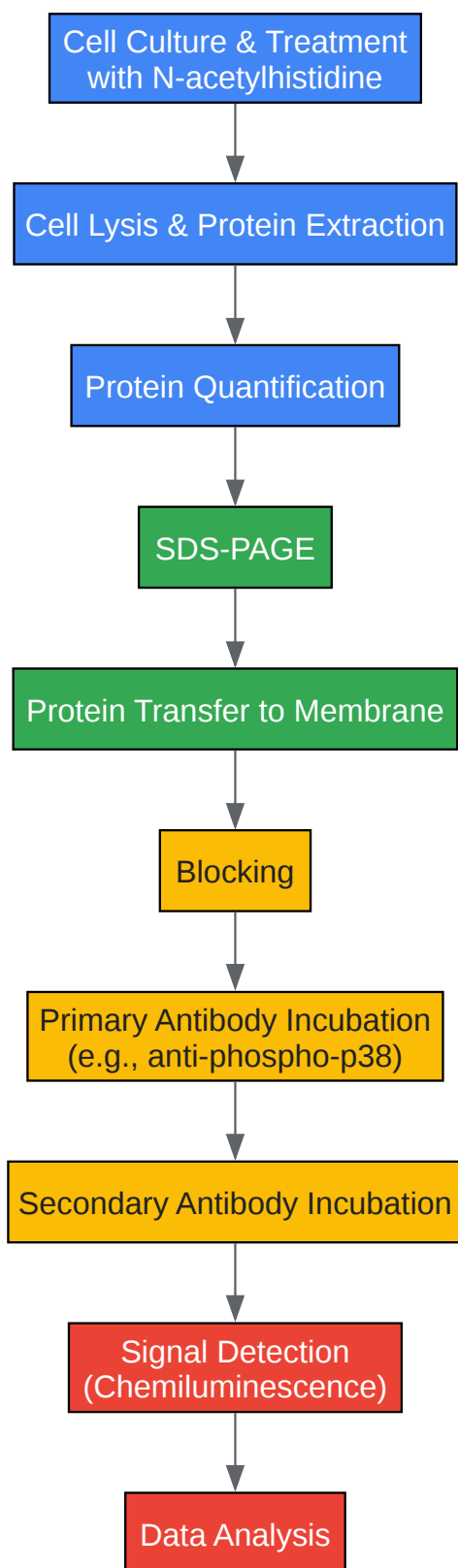
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Caption: A workflow for the safe handling of N-acetylhistidine powder.



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Caption: The biosynthesis pathway of N-acetylhistidine.



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Caption: An experimental workflow for Western blot analysis.

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